3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1-(4-methylpiperazin-1-yl)urea
Description
The compound 3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1-(4-methylpiperazin-1-yl)urea is a urea derivative featuring a 2,3-dihydro-1,4-benzodioxin moiety linked to a 5-oxopyrrolidin-3-yl group. The urea functional group is substituted with a 4-methylpiperazine ring, contributing to its physicochemical and pharmacological properties.
Key structural features:
- Benzodioxin moiety: A bicyclic ether system known for enhancing metabolic stability and bioavailability in drug design.
- 5-Oxopyrrolidin-3-yl group: A lactam ring that may influence conformational flexibility and hydrogen-bonding interactions.
- 4-Methylpiperazinyl-urea: A basic, polar substituent that can modulate solubility and target binding (e.g., enzyme inhibition).
Properties
IUPAC Name |
1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-(4-methylpiperazin-1-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O4/c1-21-4-6-22(7-5-21)20-18(25)19-13-10-17(24)23(12-13)14-2-3-15-16(11-14)27-9-8-26-15/h2-3,11,13H,4-10,12H2,1H3,(H2,19,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKCZRVREGCOXPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)NC(=O)NC2CC(=O)N(C2)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1-(4-methylpiperazin-1-yl)urea is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound features a benzodioxin moiety linked to a pyrrolidine structure and a methylpiperazine group, which are known for their roles in various biological activities. The molecular formula is , with a molecular weight of approximately 426.47 g/mol.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The urea linkage may facilitate interaction with specific enzymes, potentially inhibiting their activity.
- Receptor Modulation : The structure may allow binding to various receptors, influencing signaling pathways related to pain, inflammation, or cancer progression.
- Cytotoxicity : Preliminary studies suggest that derivatives of similar structures exhibit cytotoxic effects on cancer cell lines through mechanisms such as apoptosis induction and mitochondrial dysfunction.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance:
- A study reported that benzodioxole derivatives showed cytotoxic effects on A549 lung adenocarcinoma cells, leading to increased apoptosis and reduced cell viability .
- Another investigation highlighted the potential of pyrrolidine derivatives in inhibiting cancer cell proliferation through the modulation of apoptotic pathways .
Enzyme Inhibition
The compound's ability to act as an enzyme inhibitor has been explored:
- Compounds with piperazine and urea functionalities have been shown to inhibit acetylcholinesterase (AChE) and other enzymes involved in metabolic processes .
- The IC50 values for related compounds indicate potent inhibitory activity, suggesting that this compound could similarly affect enzyme kinetics.
Case Studies and Research Findings
Scientific Research Applications
Antidiabetic Activity
Recent studies have indicated that derivatives of benzodioxin compounds exhibit potential antidiabetic properties. For instance, related compounds have demonstrated inhibitory effects on the α-glucosidase enzyme, which is crucial in carbohydrate metabolism. A study reported that synthesized compounds showed weak to moderate inhibition against this enzyme, suggesting that modifications to the benzodioxin structure could lead to enhanced antidiabetic agents .
Neuroprotective Effects
Research has pointed towards the neuroprotective capabilities of compounds containing the benzodioxin structure. These compounds may modulate neuroinflammatory processes and oxidative stress, which are pivotal in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Investigations into similar structures have shown promise in protecting neuronal cells from apoptosis induced by toxic agents .
Anticancer Properties
Compounds with the benzodioxin framework have been evaluated for their anticancer potential. Studies have indicated that these compounds can induce apoptosis in various cancer cell lines by activating specific signaling pathways. The presence of the piperazine moiety may enhance their interaction with biological targets involved in cancer progression .
Bioavailability and Metabolism
Understanding the bioavailability of this compound is crucial for its therapeutic application. Studies indicate that modifications to the chemical structure can significantly affect absorption and metabolism. Research into related compounds has highlighted the importance of lipophilicity and molecular weight in determining bioavailability .
Case Study 1: Antidiabetic Activity
A series of derivatives based on the benzodioxin structure were synthesized and tested for their α-glucosidase inhibitory activities. The most potent derivative exhibited an IC50 value comparable to established antidiabetic drugs, indicating its potential as a therapeutic candidate for type 2 diabetes management .
Case Study 2: Neuroprotection
In a preclinical model of neurodegeneration, a benzodioxin derivative was administered to assess its protective effects against oxidative stress-induced neuronal death. Results showed significant reduction in markers of apoptosis and inflammation, suggesting its potential use in treating neurodegenerative disorders .
Comparison with Similar Compounds
Structural Analogues from
Compounds in share the 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl backbone but vary in urea substituents. Key examples include:
| Compound ID | Substituent on Urea | Molecular Formula | Molecular Weight | CAS Number |
|---|---|---|---|---|
| 5 | 3,3-Dimethylurea | C₁₅H₁₉N₃O₄ | 305.33 | 877640-71-6 |
| 6 | Butyl-methylurea | C₁₈H₂₅N₃O₄ | 347.41 | 877640-72-7 |
| 3 | Morpholin-4-yl | C₁₆H₂₂N₄O₄ | 334.37 | 877640-69-2 |
| Target | 4-Methylpiperazin-1-yl | Not explicitly listed | Estimated ~380 | Not provided |
Key Observations :
- Lipophilicity: The 4-methylpiperazinyl group (target compound) is more polar than alkyl substituents (e.g., butyl in Compound 6), likely reducing logP compared to non-polar analogues. Morpholine derivatives (Compound 3) exhibit intermediate polarity .
- Bioactivity : Morpholine and piperazine groups are common in kinase inhibitors and CNS drugs due to their ability to engage hydrogen bonds and cation-π interactions. The 4-methylpiperazine in the target compound may enhance solubility and blood-brain barrier penetration compared to dimethylurea (Compound 5) .
Substituent Impact on Pharmacokinetics
- This contrasts with morpholine (Compound 3), which lacks basicity at physiological pH .
Comparison with MLS001235152 ()
MLS001235152 (1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-(3-fluoro-4-methylphenyl)urea) shares the benzodioxin-pyrrolidinone core but substitutes urea with a fluorinated aryl group.
| Property | Target Compound (4-Methylpiperazinyl) | MLS001235152 (Fluoro-methylphenyl) |
|---|---|---|
| Molecular Weight | ~380 (estimated) | 385.40 |
| Hydrogen Bond Donors | 2 | 2 |
| XlogP | ~1.5 (estimated) | 1.9 |
| Substituent Effect | Enhanced solubility | Increased lipophilicity |
Key Differences :
- Aryl vs. The 4-methylpiperazine substituent may improve solubility and target engagement in hydrophilic environments (e.g., enzyme active sites) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
